molecular formula C11H19NO3 B2589111 Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate CAS No. 1485737-39-0

Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate

Cat. No.: B2589111
CAS No.: 1485737-39-0
M. Wt: 213.277
InChI Key: UIYPFJAXWCAQEL-UHFFFAOYSA-N
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Description

Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol It is characterized by the presence of a pyrrolidine ring attached to a tetrahydropyran ring, with a methyl ester group at the carboxylate position

Preparation Methods

The synthesis of Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate typically involves the following steps:

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with an oxan-4-yl substituent and a carboxylate ester functional group. The molecular formula is C11H17NO3C_{11}H_{17}NO_3 with a molecular weight of approximately 213.27 g/mol. This structure allows for various interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes, receptors, and ion channels. These interactions can lead to diverse physiological effects, including modulation of enzyme activity and receptor signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.
  • Receptor Modulation: It has potential as a modulator for various receptors, influencing physiological responses in the body.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Antiparasitic Potential: Similar compounds have shown efficacy against parasites such as Trypanosoma cruzi, indicating potential applications in treating diseases like Chagas disease .
  • Neuroprotective Effects: Due to its structural similarity to other neuroactive compounds, it may exhibit protective effects on neuronal cells.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound and related compounds:

StudyFocusFindings
Enzyme InteractionDemonstrated modulation of enzyme activity, suggesting potential therapeutic applications in metabolic regulation.
Pharmacological ResearchHighlighted the compound's ability to interact with various molecular targets, enhancing its utility in drug development.
Antiparasitic ActivityIdentified structural analogs that showed significant inhibition of T. cruzi growth with low cytotoxicity in human cells.

Properties

IUPAC Name

methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-14-11(13)10-3-2-6-12(10)9-4-7-15-8-5-9/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYPFJAXWCAQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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